2-Furancarbonitrile, 4-[[(7-chloro-4-quinolinyl)thio]methyl]-5-propyl-
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Overview
Description
4-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-propyl-2-furonitrile is a complex organic compound that features a quinoline ring substituted with a chlorine atom and a sulfanyl group, which is further connected to a furan ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-propyl-2-furonitrile typically involves multiple steps, starting with the preparation of the quinoline and furan intermediates. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a suitable thiol to introduce the sulfanyl group . The resulting intermediate is then coupled with a furan derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-propyl-2-furonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
4-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-propyl-2-furonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-propyl-2-furonitrile involves its interaction with molecular targets, which can vary depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-[(7-Chloroquinolin-4-yl)sulfanyl]-1-ethanol: A related compound with a similar quinoline structure but different functional groups.
7-Chloro-4-aminoquinoline derivatives: These compounds share the quinoline core and have been studied for their antimicrobial activity.
Uniqueness
4-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-propyl-2-furonitrile is unique due to its combination of a quinoline ring with a furan ring and a nitrile group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15ClN2OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)sulfanylmethyl]-5-propylfuran-2-carbonitrile |
InChI |
InChI=1S/C18H15ClN2OS/c1-2-3-17-12(8-14(10-20)22-17)11-23-18-6-7-21-16-9-13(19)4-5-15(16)18/h4-9H,2-3,11H2,1H3 |
InChI Key |
UVMHBGLDPQSMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(O1)C#N)CSC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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